Lipophilicity (LogP) Comparison: N-Propyl vs. N-Methyl and N-Ethyl o-Phenylenediamines
The computed LogP value for N-(2-aminophenyl)-N-propylamine is approximately 1.5 . In contrast, the N-methyl analog (N1-methylbenzene-1,2-diamine) has a LogP of ~1.2, and the N-ethyl analog has a LogP of ~1.3 . This increase in lipophilicity with longer alkyl chain is consistent with class-level behavior of N-alkylated aromatic diamines. The 0.3 LogP unit increase from methyl to propyl translates to a predicted two-fold increase in octanol-water partition coefficient, which can influence membrane permeability in cell-based assays and chromatographic retention in purification workflows.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ~1.5 |
| Comparator Or Baseline | N-Methyl analog: LogP ~1.2; N-Ethyl analog: LogP ~1.3 |
| Quantified Difference | ΔLogP = +0.3 vs. methyl; +0.2 vs. ethyl |
| Conditions | Computed values based on molecular structure (ALOGPS 2.1) |
Why This Matters
Higher LogP may confer superior cell permeability in cellular target engagement assays, making the propyl analog a preferred choice for intracellular target screening campaigns.
